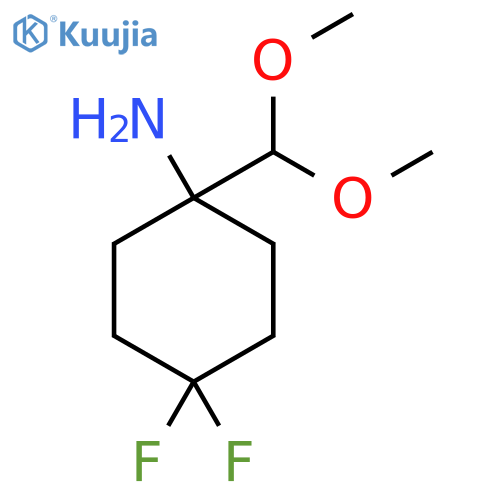Cas no 2229536-14-3 (1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)

2229536-14-3 structure
商品名:1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine
- EN300-1736712
- 2229536-14-3
-
- インチ: 1S/C9H17F2NO2/c1-13-7(14-2)8(12)3-5-9(10,11)6-4-8/h7H,3-6,12H2,1-2H3
- InChIKey: GCMVKJMKUZYTJY-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C(OC)OC)(CC1)N)F
計算された属性
- せいみつぶんしりょう: 209.12273511g/mol
- どういたいしつりょう: 209.12273511g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736712-2.5g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-5.0g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1736712-1.0g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1736712-0.5g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-10g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 10g |
$6758.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-0.25g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-0.1g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-0.05g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-1g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1736712-10.0g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 10g |
$6758.0 | 2023-06-04 |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2229536-14-3 (1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
